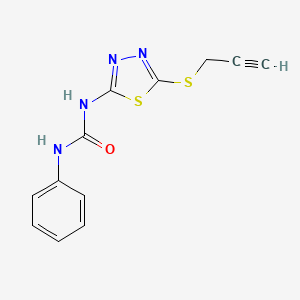

1-Phenyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

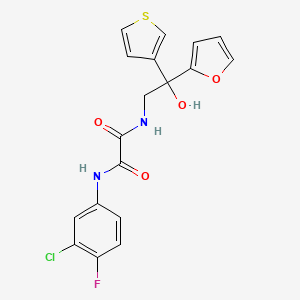

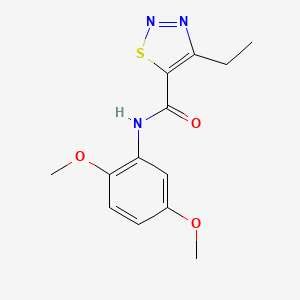

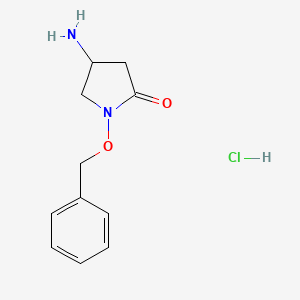

“1-Phenyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea” is a chemical compound that belongs to the class of organic compounds known as phenylureas . These are compounds containing a phenylurea moiety, which consists of a phenyl group linked to a urea .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a phenyl group (a benzene ring), a urea group (NH2-CO-NH2), and a 1,3,4-thiadiazole ring with a prop-2-ynylsulfanyl group attached . The exact structure and the positions of these groups would need to be confirmed by techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure and the nature of its functional groups. Some properties that might be relevant include its solubility in various solvents, its melting and boiling points, and its reactivity with various reagents .Scientific Research Applications

I conducted a search for the scientific research applications of “1-Phenyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea,” but unfortunately, there seems to be limited information available on this specific compound in the public domain. However, based on the structure and functional groups present in this compound, we can infer potential fields of application by drawing parallels with similar compounds.

Urease Inhibition

Compounds with a thiadiazol moiety have been reported to exhibit urease inhibitory activity. The presence of electron-withdrawing groups like nitro or chloro can possibly increase this activity .

Antimicrobial Activity

Indole derivatives, which share some structural similarities with thiadiazoles, have been investigated for their antimicrobial properties. This suggests that our compound might also be explored for such activities .

Anti-HIV and Antitubercular Activity

Molecular docking studies of indolyl and oxochromenyl xanthenone derivatives as anti-HIV agents and investigations into antitubercular activity by related compounds indicate potential research applications in these areas .

Nonlinear Optical and Magnetic Properties

Triazoles, which are structurally related to thiadiazoles, have been used as precursors for coordination compounds with interesting optical and magnetic properties .

Future Directions

properties

IUPAC Name |

1-phenyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h1,3-7H,8H2,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKOIUAGDWZDFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2999518.png)

![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2999537.png)